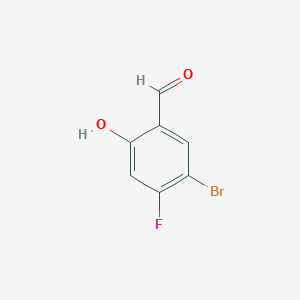

5-Bromo-4-fluoro-2-hidroxibenzaldehído

Descripción general

Descripción

5-Bromo-4-fluoro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol . It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research.

Aplicaciones Científicas De Investigación

5-Bromo-4-fluoro-2-hydroxybenzaldehyde is utilized in several scientific research fields:

Chemistry: As a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Employed in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

Mode of Action

It is known that benzaldehyde derivatives can interact with various biological targets, leading to changes in cellular processes .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is predicted to be 2.17, which can influence its absorption and distribution .

Result of Action

The molecular and cellular effects of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially affect its action and efficacy.

Análisis Bioquímico

Biochemical Properties

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway . This suggests that 5-Bromo-4-fluoro-2-hydroxybenzaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

It is known that the compound can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions suggest that 5-Bromo-4-fluoro-2-hydroxybenzaldehyde may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperatures and pressures .

Transport and Distribution

It is known that the compound is stable under normal temperatures and pressures , suggesting that it could be transported and distributed without significant degradation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde typically involves the bromination and fluorination of a suitable benzaldehyde precursor. One common method involves the reaction of 4-fluorosalicylic acid with bromine in the presence of a catalyst . The reaction conditions often include:

Temperature: 50-70°C

Solvent: Chloroform or dichloromethane

Catalyst: Iron(III) chloride or aluminum chloride

Industrial Production Methods: In industrial settings, the production of 5-Bromo-4-fluoro-2-hydroxybenzaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

Substitution: Halogen exchange reactions where bromine or fluorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogen exchange using halide salts in the presence of a catalyst.

Major Products:

Oxidation: 5-Bromo-4-fluoro-2-hydroxybenzoic acid.

Reduction: 5-Bromo-4-fluoro-2-hydroxybenzyl alcohol.

Substitution: Various halogenated derivatives depending on the substituent used.

Comparación Con Compuestos Similares

- 5-Fluoro-2-hydroxybenzaldehyde

- 5-Bromo-2-hydroxybenzaldehyde

- 4-Fluoro-2-hydroxybenzaldehyde

- 2-Hydroxy-5-methylbenzaldehyde

Comparison: 5-Bromo-4-fluoro-2-hydroxybenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This dual substitution enhances its reactivity and allows for the formation of diverse derivatives compared to its mono-substituted counterparts .

Actividad Biológica

5-Bromo-4-fluoro-2-hydroxybenzaldehyde (BFHBA) is an organic compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring. This article explores the biological activities of BFHBA, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H4BrF O2

- Molecular Weight : 219.01 g/mol

- CAS Number : 914397-21-0

Antimicrobial Activity

BFHBA has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of BFHBA exhibit significant biological activity, making them potential candidates for drug development.

Table 1: Antimicrobial Activity of BFHBA Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| BFHBA | Staphylococcus aureus | 32 µg/mL | Bactericidal |

| BFHBA | Escherichia coli | 64 µg/mL | Bactericidal |

| BFHBA | Candida albicans | 16 µg/mL | Fungicidal |

These findings suggest that BFHBA and its derivatives may be effective in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro studies demonstrate that BFHBA can scavenge free radicals, thereby reducing oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at diseases related to oxidative damage.

BFHBA's biological effects are attributed to its ability to interact with various cellular targets:

- Cell Signaling Pathways : BFHBA modulates key signaling pathways involved in cell proliferation and apoptosis, which may contribute to its anticancer properties.

- Enzyme Interactions : The compound acts as a substrate for enzymes involved in oxidation-reduction reactions, facilitating biochemical transformations essential for metabolic processes .

Study on Antifungal Activity

A recent study evaluated the antifungal efficacy of BFHBA against Cryptococcus neoformans. The results indicated that BFHBA exhibited a time-kill profile that was effective at low concentrations (MIC ≤ 1 µg/mL), demonstrating its potential as an antifungal agent .

Research on Antioxidant Properties

In a controlled experiment assessing the antioxidant capacity of BFHBA, it was found to significantly reduce lipid peroxidation in rat liver homogenates. The study concluded that BFHBA could be developed into a therapeutic agent for diseases characterized by oxidative stress .

Dosage Effects and Toxicity

The effects of BFHBA vary with dosage. At lower concentrations, it may enhance specific biochemical pathways; however, higher doses can lead to cytotoxic effects, including oxidative stress and cellular damage. Understanding the dose-response relationship is critical for its safe application in therapeutic contexts .

Propiedades

IUPAC Name |

5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTZGVUIYFBODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428278 | |

| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-00-8 | |

| Record name | 5-bromo-4-fluoro-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.